6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine
Description
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is a fluorinated pyridazine derivative characterized by a trifluoroethoxy substituent at the 6-position and an amino group at the 3-position of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, which confer distinct electronic properties compared to pyridine or benzene analogs. The trifluoroethoxy group (-OCH₂CF₃) is a strongly electron-withdrawing substituent, enhancing the compound's metabolic stability and influencing its solubility and binding interactions. This compound is of interest in medicinal chemistry due to the prevalence of fluorine in pharmaceuticals for improving bioavailability and target affinity .
Properties
CAS No. |
1173150-11-2 |
|---|---|
Molecular Formula |
C6H6F3N3O |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-2-1-4(10)11-12-5/h1-2H,3H2,(H2,10,11) |
InChI Key |
ITGXVIZPXUBMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine typically involves the reaction of 3-aminopyridazine with 2,2,2-trifluoroethanol under specific conditions. One common method includes:
Starting Materials: 3-aminopyridazine and 2,2,2-trifluoroethanol.
Catalysts and Reagents: A suitable base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The unique structure of 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine positions it as a promising candidate in drug development. Its derivatives have been investigated for various biological activities, including:
- Antimicrobial Properties : Pyridazine derivatives have shown potential against bacterial and fungal pathogens. Studies indicate that compounds with similar structures can exhibit significant antibacterial activity, which may be attributed to their ability to disrupt microbial cell functions.
- Anticancer Activity : Research has indicated that pyridazine derivatives may possess anticancer properties. For instance, compounds containing the pyridazine ring have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.
Agrochemical Applications
In addition to pharmaceutical uses, 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine is being explored for applications in agrochemicals:
- Herbicides and Pesticides : The compound's unique chemical properties may allow it to serve as a basis for developing new herbicides or pesticides. Its trifluoroethoxy group can enhance the lipophilicity of the molecule, potentially improving its efficacy in agricultural applications.
Table 1: Summary of Biological Activities of Pyridazine Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine | Antibacterial | Disruption of cell wall synthesis | |
| 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine | Anticancer | Induction of apoptosis in cancer cells | |
| 5-Bromo-pyridazine derivatives | Anti-inflammatory | Inhibition of TNF-alpha production |
Case Study: Antimicrobial Activity
A study conducted on a series of pyridazine derivatives highlighted the antimicrobial efficacy of compounds similar to 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine. The results indicated significant inhibition of growth against various strains of bacteria, suggesting that modifications to the pyridazine structure could enhance antimicrobial potency .
Mechanism of Action
The mechanism by which 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
- Pyridazine vs. Pyridine: Pyridazine’s two adjacent nitrogen atoms create a more electron-deficient ring compared to pyridine, reducing π-electron density and altering hydrogen-bonding capabilities.
- Trifluoroethoxy vs. Trifluoromethoxy : The trifluoroethoxy group (-OCH₂CF₃) has a longer chain than trifluoromethoxy (-OCF₃), increasing steric bulk and flexibility. This may enhance interactions with hydrophobic binding pockets in biological targets .
Lipophilicity and Bioavailability
- In contrast, the parent compound’s trifluoroethoxy group balances moderate lipophilicity (logP ~1.8) with better solubility .
- Chlorine-substituted derivatives (e.g., 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine) show increased reactivity but may face toxicity challenges, limiting their direct therapeutic use .
Metabolic Stability
- Fluorine atoms in the trifluoroethoxy group reduce metabolic degradation by cytochrome P450 enzymes, extending the half-life of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine compared to non-fluorinated analogs like 6-ethoxypyridazin-3-amine .
- The chloro-methyl derivative (3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine) is likely metabolized via glutathione conjugation due to its electrophilic chloro group, which could limit its stability in vivo .
Biological Activity
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H9F3N2O
- Molecular Weight : 196.17 g/mol
- IUPAC Name : 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine
The biological activity of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity and may facilitate better membrane permeability, allowing the compound to exert its effects more effectively.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to modulate signaling pathways associated with various physiological responses.
Biological Activity
Research indicates that 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine exhibits a range of biological activities:
-
Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range .
The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Compound Cell Line IC50 (µM) 12e A549 1.06 ± 0.16 12e MCF-7 1.23 ± 0.18 12e HeLa 2.73 ± 0.33 - Antimicrobial Activity : Related studies indicate that pyridazine derivatives may possess antimicrobial properties, potentially making them candidates for further development in treating infections .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects using the MTT assay against normal human hepatocytes (LO2) and cancer cell lines, indicating a selective toxicity profile which is critical in drug development .
Case Studies
Several studies have explored the biological activity of pyridazine derivatives, providing insights into the potential applications of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine:
-
Cytotoxicity Evaluation : In vitro studies demonstrated that compounds with similar structures exhibited moderate to significant cytotoxicity against multiple cancer cell lines. The results indicated that fluorine substitutions were favorable for enhancing cytotoxic effects .
- Study Findings :
- Compound 12e , a triazolo-pyridazine derivative, showed promising results with IC50 values indicating strong anticancer properties.
- The evaluation included apoptosis assays confirming that these compounds could induce late apoptosis in treated cells.
- Study Findings :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
